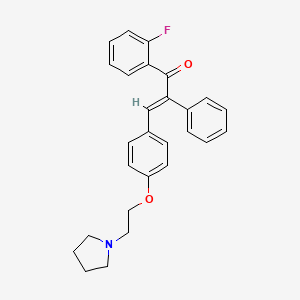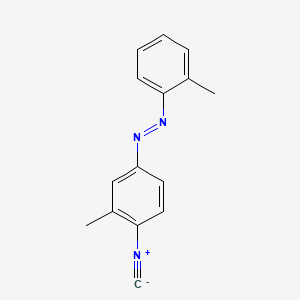
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is a synthetic derivative of estradiol, a form of estrogen. This compound is designed to modify the biological activity and stability of estradiol, potentially enhancing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol typically involves multiple steps:
Starting Material: The synthesis begins with estradiol.
Dehydrogenation: The 9,11-dehydro modification is introduced through a dehydrogenation reaction.
Silylation: The trimethyl(prop-1-yn-1-yl)silyl group is added using a silylation reaction, often involving reagents like trimethylsilyl chloride and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated purification systems may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may convert double bonds to single bonds, altering the compound’s structure.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of other biologically active compounds.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Hormone Research: Used in studies related to estrogen receptor binding and activity.
Cell Signaling: Investigates the role of modified estrogens in cell signaling pathways.
Medicine
Therapeutic Agents: Potential use in hormone replacement therapy or as a treatment for estrogen-related disorders.
Drug Development: Serves as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Pharmaceutical Manufacturing: Used in the production of estrogenic drugs.
Biotechnology: Employed in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action involves binding to estrogen receptors, modulating gene expression, and influencing various physiological processes. The modifications in the compound may enhance its binding affinity, stability, and selectivity for specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: The parent compound, widely used in hormone therapy.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in contraceptives.
Uniqueness
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is unique due to its specific modifications, which may confer enhanced stability, bioavailability, and receptor selectivity compared to other estrogens.
Eigenschaften
Molekularformel |
C23H30O2Si |
|---|---|
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
(8S,13R,14S,17R)-13-methyl-17-(2-trimethylsilylethynyl)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H30O2Si/c1-22-11-9-19-18-8-6-17(24)15-16(18)5-7-20(19)21(22)10-12-23(22,25)13-14-26(2,3)4/h6,8-9,15,20-21,24-25H,5,7,10-12H2,1-4H3/t20-,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
UFGUELQAZSQAJC-ACESQOTJSA-N |
Isomerische SMILES |
C[C@@]12CC=C3[C@H]([C@@H]1CC[C@@]2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CC=C3C(C1CCC2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


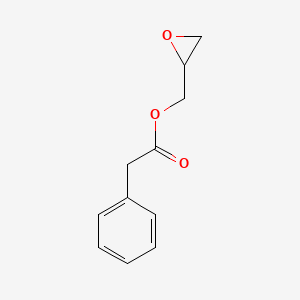


![Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-](/img/structure/B13421536.png)
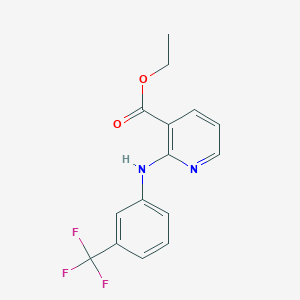
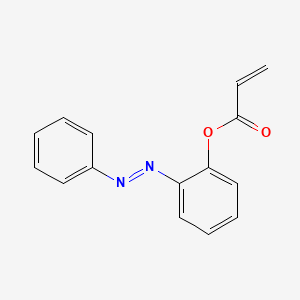
![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)


![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)

